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  • Product: 1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one
  • CAS: 1082844-32-3

Core Science & Biosynthesis

Foundational

molecular weight and formula of C8H14ClNO

An In-depth Technical Guide to the Molecular Weight and Formula of C8H14ClNO Introduction: Beyond the Symbols This guide, intended for researchers, scientists, and drug development professionals, moves beyond rudimentary...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight and Formula of C8H14ClNO

Introduction: Beyond the Symbols

This guide, intended for researchers, scientists, and drug development professionals, moves beyond rudimentary calculations. It delves into the structural complexities implied by the formula C8H14ClNO, outlines the state-of-the-art methodologies for its empirical validation, and explains the critical reasoning behind these experimental choices. As a self-validating system, the protocols and logic presented herein are designed to ensure the highest degree of scientific integrity and trustworthiness in the characterization of this and similar molecules.

Part 1: Theoretical Characterization of C8H14ClNO

Before any instrument is calibrated or any sample is prepared, the journey of characterization begins with a theoretical analysis of the molecular formula. This provides a baseline against which all experimental data will be compared.

Calculation of Molecular Weight

The molecular weight of a compound can be expressed in two primary ways: the average molecular weight (often used in stoichiometric calculations for bulk material) and the monoisotopic mass (the exact mass used in high-resolution mass spectrometry).

AtomQuantityAverage Atomic Weight ( g/mol )Total Average Weight ( g/mol )Most Abundant IsotopeMonoisotopic Mass (Da)Total Monoisotopic Mass (Da)
Carbon (C) 812.01196.088¹²C12.00000096.000000
Hydrogen (H) 141.00814.112¹H1.00782514.109550
Chlorine (Cl) 135.45335.453³⁵Cl34.96885334.968853
Nitrogen (N) 114.00714.007¹⁴N14.00307414.003074
Oxygen (O) 115.99915.999¹⁶O15.99491515.994915
Total 175.659 g/mol 175.076392 Da

This distinction is critical. When preparing a solution for a reaction, the average molecular weight is used. However, when identifying a compound with precision using mass spectrometry, the monoisotopic mass is the value that will be experimentally observed.

Elemental Composition

From the molecular formula, the theoretical percentage composition by mass can be calculated. This is the cornerstone for validation by elemental analysis.

ElementTotal Average Weight ( g/mol )Percentage Composition (%)
Carbon 96.08854.70%
Hydrogen 14.1128.03%
Chlorine 35.45320.18%
Nitrogen 14.0077.97%
Oxygen 15.9999.11%
Total 175.659 100.00%
The Inherent Ambiguity: The Challenge of Isomerism

A molecular formula of C8H14ClNO does not define a single, unique molecule. It represents a vast number of possible isomers—compounds with the same formula but different atomic arrangements.[1][2] Understanding this is paramount in drug development, as different isomers can have drastically different pharmacological and toxicological profiles.

  • Structural Isomers: Atoms are connected in a different order. C8H14ClNO could contain various functional groups, such as an α-haloamide, a chloro-substituted amine, a cyclic structure, or others.[3] For example, the C8H14 backbone alone has numerous potential arrangements, including rings and double bonds.[4][5]

  • Stereoisomers: Atoms have the same connectivity but differ in their spatial arrangement.

    • Geometric Isomers (Cis/Trans): Can occur if the molecule contains a double bond or a rigid ring structure.

    • Optical Isomers (Enantiomers): Will exist if the molecule contains a chiral center (a carbon atom bonded to four different groups). Given the complexity, it is highly probable that many isomers of C8H14ClNO are chiral.

The presence of a halogen atom like chlorine can significantly modulate a molecule's biological activity and metabolic stability, a concept often exploited in medicinal chemistry.[6][7][8] Therefore, elucidating the exact isomeric structure is as important as confirming the molecular formula itself.

Isomerism A C8H14ClNO Molecular Formula B Isomers (Same Formula, Different Structures) A->B C Structural Isomers (Different Connectivity) B->C D Stereoisomers (Same Connectivity, Different Spatial Arrangement) B->D E e.g., α-Haloamide C->E F e.g., Chloro-ketone with Amine C->F G Geometric Isomers (cis/trans) D->G H Optical Isomers (Enantiomers) D->H Verification_Workflow start Synthesized Compound (Purity >98%) ms Mass Spectrometry (MS) - Determine Molecular Weight - Apply Nitrogen Rule - High-Resolution for Exact Mass start->ms Primary MW Check ea Elemental Analysis (EA) - Determine % Composition (C,H,N,Cl) - Confirm Empirical Formula start->ea Compositional Proof spec Spectroscopy (NMR, IR, etc.) - Elucidate Connectivity - Determine Specific Isomer ms->spec Weight Confirmed ea->spec Formula Confirmed confirm Confirmed Structure C8H14ClNO spec->confirm Structure Elucidated

Caption: Integrated workflow for the characterization of C8H14ClNO.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. [9][10]It measures the mass-to-charge ratio (m/z) of ionized molecules.

Core Principle & Causality: The fundamental principle involves converting neutral sample molecules into gaseous ions, which can then be manipulated by electric and magnetic fields. The separation of these ions based on their m/z ratio allows for the determination of their mass with high precision.

Experimental Protocol (Conceptual):

  • Sample Preparation: Dissolve a minute quantity of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile). The purity of the sample is critical, as impurities will complicate the resulting spectrum. [11][12]2. Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique for polar molecules like amides, as it minimizes fragmentation and typically shows a strong signal for the molecular ion.

    • Causality: Soft ionization is chosen to preserve the integrity of the molecule, ensuring the primary peak observed corresponds to the intact molecule's mass, not a fragment's.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap). The analyzer separates the ions based on their m/z.

  • Data Interpretation:

    • Identify the Molecular Ion Peak [M+H]⁺: In ESI, molecules often gain a proton, so the primary peak will be at the monoisotopic mass + mass of a proton (175.076392 + 1.007825 = 176.084217 Da).

    • Apply the Nitrogen Rule: For a molecule with an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass. [13][14]Our compound has one nitrogen atom and a monoisotopic mass of ~175, which is consistent with this rule.

    • Check Isotopic Pattern: The presence of chlorine provides a definitive signature. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The mass spectrum should show two peaks for the molecular ion, separated by ~2 Da, with the M+2 peak having roughly one-third the intensity of the main peak. This is a crucial validation step.

Elemental Analysis (EA): The Formula Proof

While modern spectroscopy has become central to structure elucidation, elemental analysis remains a powerful tool for unequivocally determining the empirical formula of a pure substance. [15][16][17] Core Principle & Causality: The technique relies on the complete combustion of a precisely weighed sample. The resulting combustion gases (CO₂, H₂O, N₂) are quantitatively measured, allowing for the calculation of the mass percentages of C, H, and N in the original sample. [18]Halogens like chlorine are typically determined through separate methods.

Experimental Protocol (Conceptual):

  • Sample Preparation: A highly purified and completely dry sample is essential. Pharmaceutical-grade materials often require purity levels exceeding 98%. [19]The sample is weighed with microanalytical precision.

    • Causality: Any residual solvent (e.g., water or organic solvent) will alter the hydrogen and carbon percentages, leading to an incorrect empirical formula.

  • Combustion: The sample is combusted at high temperatures (typically >900°C) in a stream of pure oxygen. This process quantitatively converts all carbon to CO₂, all hydrogen to H₂O, and all nitrogen to N₂ gas (or nitrogen oxides which are subsequently reduced to N₂).

  • Separation and Detection: The combustion gases are passed through a series of traps or gas chromatography columns to separate them. A thermal conductivity detector then measures the amount of each gas.

  • Calculation and Comparison: The instrument's software calculates the mass percentages of C, H, and N from the detected gases. The results are then compared to the theoretical values. A match within an acceptable margin (typically ±0.4%) provides strong evidence for the proposed molecular formula.

Part 3: The Broader Context in Drug Development

Confirming the is not an academic exercise; it is a prerequisite for meaningful drug discovery and development.

Synthesis and Characterization of Analogs

Once a lead compound is identified, medicinal chemists synthesize numerous analogs to explore structure-activity relationships (SAR). [20][21]Each new analog must undergo the same rigorous characterization process described above to ensure that the observed biological activity is attributed to the correct molecular entity.

Purity Assessment and its Implications

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts safety and efficacy. [12][22]Impurities, even at trace levels, can be toxic or have their own pharmacological effects, potentially confounding biological data. [11]The analytical methods used to confirm the molecular formula, especially mass spectrometry and chromatography, are also central to identifying and quantifying impurities. [23]

Conclusion

The molecular formula C8H14ClNO represents a molecule with a theoretical average molecular weight of 175.659 g/mol and a monoisotopic mass of 175.076392 Da. However, this simple string of characters conceals a world of structural complexity due to extensive isomerism. For the research and drug development professional, establishing the identity of such a compound is a meticulous process that marries theoretical calculation with rigorous experimental validation. Through the synergistic application of mass spectrometry to confirm the molecular weight and the nitrogen/halogen content, and elemental analysis to verify the empirical formula, a high degree of confidence in the molecular formula can be achieved. This foundational data, supported by spectroscopic techniques to define the specific isomer, is the bedrock upon which reliable, reproducible, and ultimately successful scientific advancement is built.

References

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Exploratory

An In-depth Technical Guide to the Solubility of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one. Designed for researchers, scientists, and professionals in drug development and c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical methodologies to create a robust framework for understanding and determining the solubility of this compound. Given the absence of extensive published quantitative data for this specific molecule, this guide emphasizes predictive principles and establishes a definitive experimental protocol for its empirical determination.

Introduction: The Significance of Solubility

1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one is a substituted N-acetylated piperidine derivative. Compounds of this class are common intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The solubility of such an intermediate is a critical physical property that dictates its handling, reaction kinetics, purification strategy, and ultimately, the efficiency and scalability of a synthetic process. Understanding and predicting its behavior in various organic solvents is paramount for optimizing reaction conditions, selecting appropriate crystallization solvents, and ensuring process safety and reproducibility.

This guide will first explore the theoretical underpinnings of this compound's solubility based on its molecular structure. It will then present an inferred solubility profile based on analogous structures and common synthetic practices. The core of this document is a detailed, self-validating experimental protocol for the quantitative determination of solubility, grounded in internationally recognized standards.

Theoretical & Physicochemical Profile

To predict the solubility of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one, we must first analyze its molecular structure and derived physicochemical properties. The structure features a piperidine ring, an N-acetyl group (an amide), and a chloromethyl substituent.

Based on the closely related (S)-enantiomer, 1-[(3S)-3-chloropiperidin-1-yl]ethanone, we can infer the following key properties[1]:

  • Molecular Weight: ~161.63 g/mol

  • Hydrogen Bond Acceptors: 1 (the carbonyl oxygen of the acetyl group)

  • Hydrogen Bond Donors: 0

  • Computed LogP (XLogP3): 0.9

The principle of "like dissolves like" is the primary guide for predicting solubility. The N-acetyl group introduces a polar, aprotic character due to the amide bond's dipole moment and the carbonyl oxygen's ability to accept hydrogen bonds. The piperidine ring and chloromethyl group contribute to its nonpolar, lipophilic character. The computed LogP of 0.9 suggests a relatively balanced molecule, indicating it is unlikely to be soluble in highly nonpolar alkanes or in water, but will likely exhibit good solubility in solvents of intermediate polarity.

We can predict its solubility behavior as follows:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors to the compound's carbonyl oxygen. Solubility is expected to be moderate to good. Literature on similar piperidine derivatives often cites ethanol as a suitable recrystallization solvent, supporting this inference[2].

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents cannot donate hydrogen bonds but have significant dipole moments. They are expected to be excellent solvents for this compound by engaging in dipole-dipole interactions. Acetone and ethyl acetate are frequently used in the synthesis and purification of related compounds[3]. Dimethyl sulfoxide (DMSO) is often a strong solvent for compounds with similar features[4].

  • Nonpolar Solvents (e.g., Hexane, Toluene): The polarity of the amide group will likely limit solubility in highly nonpolar solvents like hexane. However, solubility in aromatic hydrocarbons like toluene may be higher due to the molecule's overall lipophilicity.

The following diagram illustrates the key molecular features influencing solubility.

G cluster_molecule 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one cluster_properties Structural Features & Interactions cluster_solvents Solvent Interactions mol Structure polar Polar Region (N-Acetyl Group) aprotic Polar Aprotic Solvents (e.g., Acetone, DMSO) polar->aprotic Strong Dipole-Dipole Interactions nonpolar Nonpolar Regions (Piperidine Ring, -CH2Cl) protic Polar Protic Solvents (e.g., Ethanol) nonpolar->protic nonpolar->aprotic nonpolar_s Nonpolar Solvents (e.g., Hexane) nonpolar->nonpolar_s van der Waals Forces h_bond H-Bond Acceptor (Carbonyl Oxygen) h_bond->protic Hydrogen Bonding

Caption: Key molecular features and their predicted solvent interactions.

Inferred Solubility Profile

While quantitative data is not publicly available, a qualitative solubility profile can be inferred from literature concerning the synthesis and purification of analogous piperidine compounds. This information provides a practical starting point for solvent selection.

Solvent ClassSolvent ExampleInferred SolubilityRationale & Supporting Evidence
Alcohols Methanol, EthanolSolubleOften used for recrystallization of piperidin-4-one derivatives, indicating solubility at elevated temperatures and lower solubility at room temperature, which is ideal for purification[2][4].
Ketones AcetoneHighly SolubleA common solvent for reactions involving piperidine derivatives, suggesting good solubility of reactants and products[3][5].
Esters Ethyl AcetateSolubleFrequently used as a component in solvent mixtures for recrystallization (e.g., heptane/ethyl acetate), indicating good solvating power[3].
Aprotic Dipolar DMSO, DMFHighly SolubleThese are strong, versatile solvents. Related structures show at least slight solubility in DMSO[4].
Halogenated DichloromethaneHighly SolubleThe chloromethyl group and overall moderate polarity suggest good compatibility with chlorinated solvents.
Aromatic TolueneSparingly SolubleThe molecule possesses significant aliphatic character, but the polar amide group limits solubility in purely nonpolar aromatic solvents.
Aliphatic Hexane, HeptaneInsolubleThe high polarity of the N-acetyl group makes it incompatible with nonpolar alkanes. Heptane is used as an anti-solvent in recrystallization[3].

Experimental Protocol for Quantitative Solubility Determination

To obtain definitive, quantitative solubility data, an empirical determination is required. The isothermal shake-flask method is the gold standard for measuring thermodynamic solubility due to its reliability and simplicity[6]. This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Test No. 105[7][8][9].

Objective

To determine the saturation concentration (solubility) of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials & Equipment
  • 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one (solid, purity >98%)

  • Solvent of interest (HPLC grade or higher)

  • Analytical balance (±0.1 mg)

  • Glass vials or flasks with screw caps (e.g., 20 mL)

  • Thermostatically controlled shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of solid 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation[10]. A starting amount of ~50-100 mg in 10 mL of solvent is typically sufficient.

    • Add a precise volume of the chosen organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 ± 0.5 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 or 72 hours being preferable to ensure thermodynamic equilibrium has been achieved[6][10]. Preliminary tests can be run to sample at 24, 48, and 72 hours; equilibrium is confirmed when the measured concentration no longer increases[6].

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved micro-particles. The first few drops of filtrate should be discarded to saturate the filter material.

  • Analysis:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Prepare a series of calibration standards of the compound in the same solvent.

    • Analyze the standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve and determine the concentration of the diluted sample.

  • Calculation:

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

G start Start prep 1. Preparation Add excess solid to a known volume of solvent in triplicate. start->prep equilibrate 2. Equilibration Shake at constant temperature for 24-72 hours. prep->equilibrate settle 3. Settling Allow solids to sediment at constant temperature. equilibrate->settle filter 4. Separation Withdraw supernatant and filter through 0.22 µm filter. settle->filter dilute 5. Dilution Accurately dilute the filtrate to a known volume. filter->dilute analyze 6. Analysis Quantify concentration using a calibrated method (e.g., HPLC). dilute->analyze calculate 7. Calculation Determine solubility from concentration and dilution factor. analyze->calculate end End (Quantitative Solubility Value) calculate->end

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Conclusion

While direct, published solubility data for 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one is scarce, a robust understanding of its likely behavior can be achieved by combining theoretical physicochemical principles with qualitative data from analogous compounds. The molecule's structure suggests good solubility in moderately polar organic solvents such as alcohols, ketones, and esters, and limited solubility in nonpolar aliphatic hydrocarbons. For any application requiring precise data, the isothermal shake-flask method, as detailed in this guide and sanctioned by OECD guidelines, provides a reliable and authoritative pathway to quantitative determination. Adherence to this protocol will ensure the generation of high-quality, reproducible data essential for successful chemical research and development.

References

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Foundational

1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one as a versatile small molecule scaffold

An In-Depth Technical Guide to 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one: A Versatile Scaffold for Modern Drug Discovery Authored by: Gemini, Senior Application Scientist Abstract The piperidine ring is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one: A Versatile Scaffold for Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it an ideal framework for drug design. This guide focuses on a particularly valuable derivative, 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one (also known as 1-acetyl-3-(chloromethyl)piperidine). The strategic placement of a reactive chloromethyl group on the piperidine ring, combined with the modulated basicity from the N-acetyl group, creates a highly versatile and synthetically tractable building block. We will explore its synthesis, reactivity, and strategic application in constructing diverse molecular libraries, providing researchers with the foundational knowledge to leverage this scaffold in their drug discovery programs.

Core Molecular Attributes and Physicochemical Profile

Understanding the fundamental properties of a scaffold is critical for its effective deployment in a synthetic strategy. 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one is a bifunctional molecule, presenting two key sites for chemical manipulation: the electrophilic carbon of the chloromethyl group and the piperidine ring itself.

Key Properties

The essential physicochemical data for 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one are summarized below.

PropertyValueSource
IUPAC Name 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one-
Synonym(s) 1-acetyl-3-(chloromethyl)piperidine
CAS Number 1082844-32-3
Molecular Formula C₈H₁₄ClNO
Molecular Weight 175.66 g/mol
Physical Form Solid
Purity Typically ≥95%
InChI Key GOEYLNUZBUKEDI-UHFFFAOYSA-N
Spectroscopic Characterization Insights
  • ¹H NMR: Expect characteristic signals for the N-acetyl methyl group (singlet, ~2.1 ppm), diastereotopic protons of the piperidine ring (complex multiplets, ~1.2-4.5 ppm), and the chloromethyl group (doublet, ~3.6 ppm).

  • ¹³C NMR: Key resonances would include the carbonyl carbon (~169 ppm), the chloromethyl carbon (~46 ppm), and distinct signals for the piperidine ring carbons.

  • IR Spectroscopy: A strong absorption band for the amide carbonyl (C=O) stretch is expected around 1640-1660 cm⁻¹.

  • Mass Spectrometry (MS): The ESI-MS would show a prominent [M+H]⁺ ion at m/z 176.08, with a characteristic isotopic pattern for the presence of one chlorine atom.

Synthesis and Purification: A Validated Workflow

The synthesis of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one is logically approached via a two-step sequence starting from a commercially available precursor. This method ensures high efficiency and purity.

Overall Synthetic Scheme

The pathway involves the reduction of the aromatic pyridine ring of 3-(chloromethyl)pyridine to a piperidine, followed by the N-acetylation of the resulting secondary amine.

Synthetic_Pathway cluster_0 Step 1: Heterocyclic Reduction cluster_1 Step 2: N-Acetylation Start 3-(Chloromethyl)pyridine HCl Intermediate 3-(Chloromethyl)piperidine Start->Intermediate  H₂ (g), PtO₂  or NaBH₄, CoCl₂ Product 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one Intermediate->Product  Acetic Anhydride (Ac₂O)  Base (e.g., Pyridine, TEA)  Solvent (e.g., DCM)

Caption: Two-step synthesis of the target scaffold.

Experimental Protocol: N-Acetylation of 3-(Chloromethyl)piperidine

This protocol details the crucial second step. The N-acetylation "caps" the secondary amine, which serves two primary functions: it removes the basicity of the nitrogen, preventing it from interfering in subsequent reactions, and it introduces an amide bond, a common feature in many bioactive molecules.[3]

Materials:

  • 3-(Chloromethyl)piperidine (1.0 equiv.)

  • Acetic anhydride (1.5 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (2.0 equiv.) or Triethylamine (TEA)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-(chloromethyl)piperidine.

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.[4]

  • Reagent Addition: Slowly add pyridine (or TEA) to the stirred solution, followed by the dropwise addition of acetic anhydride. The base is essential to neutralize the acetic acid byproduct formed during the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove acetic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one.

Chemical Reactivity and Strategic Applications

The true value of this scaffold lies in its inherent reactivity, which allows for divergent synthesis of complex molecules. The chloromethyl group at the C3 position is a potent electrophile, primed for nucleophilic substitution reactions.

The Chloromethyl Group as a Synthetic Handle

This functional group is the primary anchor point for introducing molecular diversity. It readily undergoes Sₙ2 reactions with a wide range of nucleophiles.

Scaffold_Reactivity cluster_nuc Nucleophiles (Nu-H) cluster_prod Diverse Products Scaffold 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one Amine_Prod Amine Adducts (e.g., for GPCR ligands) Scaffold->Amine_Prod + R₂NH Thioether_Prod Thioether Adducts (e.g., for enzyme inhibitors) Scaffold->Thioether_Prod + RSH Ether_Prod Ether Adducts (Linkers, PROTACs) Scaffold->Ether_Prod + ROH Nitrile_Prod Nitrile Derivatives (Precursors for acids, amines) Scaffold->Nitrile_Prod + NaCN Amine R₂NH (Amines) Thiol RSH (Thiols) Alkoxide RO⁻ (Alkoxides) Cyanide CN⁻ (Cyanide)

Caption: Divergent synthesis from the core scaffold.

This reactivity makes the scaffold an excellent starting point for generating libraries of compounds for high-throughput screening. The piperidine core provides a proven three-dimensional structure that can favorably position the newly introduced functional groups within a biological target's binding pocket.[5][6]

Role in Structure-Activity Relationship (SAR) Studies

In drug design, systematic modification of a lead compound is performed to optimize its efficacy and pharmacokinetic properties—a process known as SAR.[3][7] 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one is an ideal platform for such studies:

  • Vectorial Exploration: The chloromethyl group provides a defined vector away from the piperidine core, allowing chemists to probe specific regions of a binding pocket.

  • Modulation of Physicochemical Properties: The N-acetyl group reduces the pKa of the parent amine, ensuring the scaffold is neutral under physiological conditions. This can improve cell permeability and alter solubility profiles.[1]

  • Stereochemical Considerations: The C3 position is a chiral center. Using chiral separation techniques or stereoselective synthesis can provide access to individual enantiomers, which often exhibit different biological activities and metabolic profiles.[5][6] The introduction of chiral piperidine scaffolds is a known strategy to enhance biological activity and selectivity.[5][6]

Safety, Handling, and Storage

As with all reactive chemical intermediates, proper safety protocols are paramount. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from analogous structures provide a strong basis for hazard assessment.

Hazard Profile

Based on related chloro-alkyl amines and piperidine derivatives, the following hazards should be assumed:[8][9][10][11]

  • Corrosive/Irritant: Likely to cause skin irritation and serious eye damage.[9]

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[10]

  • Respiratory Irritant: May cause respiratory irritation.[9][10]

Recommended Handling Procedures
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Ensure an eyewash station and safety shower are readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side shields or a face shield.[11][12]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[11][12]

    • Body Protection: Wear a lab coat.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[8]

Conclusion

1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one is more than just a chemical intermediate; it is a strategically designed scaffold for accelerating drug discovery. Its value is rooted in the combination of a privileged piperidine core with a reactive, synthetically versatile chloromethyl handle. This allows for the rapid and systematic generation of diverse chemical libraries tailored for SAR exploration. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively unlock the potential of this powerful small molecule in the quest for novel therapeutics.

References

  • US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity . ResearchGate. [Link]

  • Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Medicinal Chemistry, 22(25), 2974–2997. [Link]

  • N-Terminus Acetylation Protocol . CDN. [Link]

  • Kumar, R., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 207, 112720. [Link]

  • Gulea, A., et al. (2018). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Chemistry Journal of Moldova, 13(2), 59-67. [Link]

  • Kim, K., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(15), 3127–3130. [Link]

  • Ethanone, 1-(3-methyl-1-piperidinyl)- . PubChem. [Link]

  • Yadav, G. D., & Mistry, C. K. (2016). Atom Economical Green Synthesis of Chloromethyl-1,3-dioxolanes from Epichlorohydrin Using Supported Heteropolyacids. Industrial & Engineering Chemistry Research, 55(34), 9128–9140. [Link]

  • CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
  • Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1169. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance . IJNRD. [Link]

  • Zhang, Q.-W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Discovery and Development, 2(01), e1-e12. [Link]

  • Nishimura, S.-I. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]

  • Zuba, D., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules, 28(12), 4700. [Link]

  • 1-(3-Chloromethyl-phenyl)-ethanone . PubChem. [Link]

  • Sadek, B., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1641-1661. [Link]

  • Prathebha, L., et al. (2015). Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o135. [Link]

  • Safety Data Sheet: Piperidine . Carl ROTH. [Link]

  • Kim, H. Y., & Rawal, V. H. (2011). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 52(35), 4588–4590. [Link]

  • 1-(3-Chlorophenyl)ethanone . PubChem. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate . ResearchGate. [Link]

  • Adaligil, E., et al. (2015). Crystal structure of 2,2-dichloro-1-(piperidin-1-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o47. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Functionalized Piperidine Scaffold The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Functionalized Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of clinically successful drugs.[1][2] Its saturated, three-dimensional structure often imparts favorable physicochemical properties to drug candidates, including improved metabolic stability, enhanced solubility, and better pharmacokinetic profiles (ADME).[1] The strategic functionalization of the piperidine ring allows for the precise orientation of substituents to engage with biological targets, making it a highly sought-after motif in drug design.[2]

This guide focuses on a particularly useful, bifunctional building block: 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one (also known as 1-acetyl-3-(chloromethyl)piperidine). This reagent combines the benefits of the piperidine core with two key reactive handles:

  • An N-acetyl group , which modulates the basicity of the piperidine nitrogen, influencing its pharmacokinetic properties and providing a site for potential further modification.

  • A 3-(chloromethyl) group , a reactive electrophilic center that serves as a handle for introducing the piperidine moiety into a larger molecule through nucleophilic substitution reactions. This substitution pattern is of particular interest for creating molecules with specific three-dimensional arrangements.

This document will provide a detailed overview of the properties, synthesis, and, most importantly, the practical applications of this building block in the synthesis of medicinally relevant compounds. We will explore the causality behind experimental choices and provide detailed, actionable protocols to empower researchers in their drug discovery efforts.

Physicochemical Properties and Synthesis

A foundational understanding of a building block's properties is crucial for its effective use.

PropertyValueSource
Molecular Formula C₈H₁₄ClNO-
Molecular Weight 175.66 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Purity Typically >95%Sigma-Aldrich
CAS Number 1082844-32-3Sigma-Aldrich

Synthesis: The synthesis of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one typically starts from 3-pyridinemethanol. A common synthetic route involves the reduction of the pyridine ring to a piperidine, followed by N-acetylation and chlorination of the hydroxymethyl group.

Synthesis_of_1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one cluster_0 Synthetic Pathway 3-Pyridinemethanol 3-Pyridinemethanol 3-Piperidinemethanol 3-Piperidinemethanol 3-Pyridinemethanol->3-Piperidinemethanol Reduction (e.g., H₂, PtO₂ or Rh/C) 1-Acetyl-3-piperidinemethanol 1-Acetyl-3-piperidinemethanol 3-Piperidinemethanol->1-Acetyl-3-piperidinemethanol N-Acetylation (e.g., Ac₂O, Et₃N) Target_Molecule 1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one 1-Acetyl-3-piperidinemethanol->Target_Molecule Chlorination (e.g., SOCl₂, PCl₅)

Figure 1: A general synthetic scheme for the preparation of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one.

Core Application: Alkylation of Nucleophiles

The primary utility of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one in medicinal chemistry lies in its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group is a potent alkylating agent, allowing for the covalent attachment of the N-acetyl-3-methylpiperidine moiety to a variety of nucleophiles, most notably phenols, thiophenols, and heterocyclic amines.

Mechanism of Action: SN2 Displacement

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the carbon atom of the chloromethyl group, displacing the chloride leaving group in a single, concerted step.

SN2_Mechanism cluster_0 SN2 Reaction Pathway Reactants Nu:⁻  +  R-CH₂-Cl Transition_State [Nu---CH₂(R)---Cl]⁻ Reactants->Transition_State Attack Products Nu-CH₂-R  +  Cl⁻ Transition_State->Products Displacement

Figure 2: Generalized SN2 mechanism for the alkylation of a nucleophile (Nu:⁻) with a chloromethyl-containing reagent (R-CH₂-Cl).

Application Protocol 1: O-Alkylation of Phenols for the Synthesis of Aryl Ethers

The formation of aryl ethers is a common strategy in drug design to modulate lipophilicity and introduce vectors that can interact with specific receptor pockets. The reaction of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one with substituted phenols is a robust method for synthesizing piperidinylmethyl aryl ethers.

Rationale and Experimental Considerations
  • Base: A non-nucleophilic base is required to deprotonate the phenol, generating the more nucleophilic phenoxide anion. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. Cesium carbonate is often more effective due to the increased solubility of the cesium phenoxide and the "cesium effect," which enhances the nucleophilicity of the anion.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN) is ideal. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more exposed and reactive.

  • Temperature: The reaction typically proceeds at elevated temperatures (60-100 °C) to ensure a reasonable reaction rate.

Detailed Step-by-Step Protocol

Reaction: Synthesis of 1-{3-[(4-nitrophenoxy)methyl]piperidin-1-yl}ethan-1-one.

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous dimethylformamide (DMF, 0.2 M).

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one (1.1 eq.) in DMF.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to afford the pure product.

Application Protocol 2: N-Alkylation of Heterocycles

The introduction of the piperidine moiety onto nitrogen-containing heterocycles is a valuable strategy for creating novel chemical entities with diverse biological activities. For instance, functionalized piperidines are key components in a variety of enzyme inhibitors and receptor antagonists.

Rationale and Experimental Considerations
  • Substrate Nucleophilicity: The nucleophilicity of the nitrogen atom in the heterocycle is a critical factor. Electron-rich heterocycles will react more readily.

  • Regioselectivity: In heterocycles with multiple nitrogen atoms (e.g., imidazole, purines), the reaction may yield a mixture of regioisomers. The site of alkylation can often be influenced by the choice of base and solvent.

  • Protecting Groups: If the heterocyclic substrate contains other reactive functional groups, it may be necessary to employ a protecting group strategy to ensure selective N-alkylation.

Detailed Step-by-Step Protocol

Reaction: Synthesis of 1-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]ethan-1-one.

  • Base-mediated Deprotonation: To a solution of imidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.3 M) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C.

  • Stirring: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add a solution of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one (1.05 eq.) in anhydrous THF dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Conclusion: A Versatile Tool for Drug Discovery

1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one is a valuable and versatile building block for medicinal chemists. Its ability to readily participate in nucleophilic substitution reactions provides a reliable method for incorporating the medicinally important N-acetyl-3-methylpiperidine scaffold into a wide range of molecules. The protocols outlined in this guide serve as a practical starting point for researchers to explore the utility of this reagent in the synthesis of novel therapeutic agents. The careful consideration of reaction parameters such as base, solvent, and temperature is key to achieving high yields and selectivity in these transformations.

References

  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, piperidine, pyridine, and piperazine: five- and six-membered rings with a single nitrogen atom. Natural Product Reports, 17(5), 435-446. Available at: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Larock, R. C. (1999).
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available at: [Link]

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Application

Application Notes & Protocols: Synthesis of Novel Piperidine Derivatives from 1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of the Piperidine Scaffold The piperidine ring is a cornerstone of modern medicinal chemistry, embedded in the structure...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous blockbuster pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including its ability to improve aqueous solubility and serve as a versatile scaffold for introducing three-dimensional complexity into drug candidates.[3][4] This guide focuses on the synthetic utility of a specialized building block, 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one , for the efficient generation of diverse libraries of novel 3-substituted piperidine derivatives.

The strategic advantage of this starting material lies in its orthogonal reactivity. The primary electrophilic site is the chloromethyl group at the C3 position, which is highly susceptible to nucleophilic attack, allowing for the introduction of a vast array of functional groups via SN2-type reactions.[1][5] Concurrently, the N-acetyl group provides a stable, neutral handle that can be retained or chemically modified in subsequent synthetic steps, further expanding the accessible chemical space.

Synthesis of the Starting Material: 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one

While commercially available, understanding the synthesis of the starting material provides valuable context. A common and efficient route begins with the readily available piperidin-3-ylmethanol. The synthesis involves two key transformations:

  • N-Acetylation: The secondary amine of piperidin-3-ylmethanol is first protected as an acetamide. This is a crucial step as it deactivates the nucleophilicity of the ring nitrogen, preventing self-reaction in the subsequent chlorination step. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a mild base.

  • Chlorination of the Primary Alcohol: The hydroxyl group of the resulting 1-(3-(hydroxymethyl)piperidin-1-yl)ethan-1-one is then converted to a chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation, providing the desired product cleanly and in high yield.

This straightforward sequence provides multigram quantities of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one, a stable and versatile intermediate ready for diversification.

Core Synthetic Strategy: Nucleophilic Substitution

The primary pathway for derivatization is the nucleophilic substitution of the chloride atom. This reaction is typically performed in a polar aprotic solvent to facilitate the SN2 mechanism and often requires a base to either neutralize the generated HCl or to deprotonate the incoming nucleophile, thereby increasing its reactivity.[5]

Diagram 1: General scheme for the synthesis of novel piperidine derivatives.

Protocol 1: Synthesis of 3-(Aminomethyl)piperidine Derivatives

This protocol details the reaction with a range of primary and secondary amines to generate a library of novel 3-(aminomethyl)piperidines.

Causality Behind Experimental Choices:

  • Nucleophiles: A diverse set of amines (aliphatic, aromatic, heterocyclic) can be used to explore structure-activity relationships (SAR).

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is often preferred. It is inexpensive, easy to remove by filtration, and strong enough to neutralize the HCl formed during the reaction without causing significant side reactions. Triethylamine (Et₃N) can also be used as a soluble organic base.

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are excellent choices. They are polar aprotic solvents that can dissolve the starting materials and reagents while effectively promoting the SN2 reaction pathway.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar, add the desired amine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.2 M concentration relative to the starting material).

  • Add 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours.

  • Monitor Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 3-(aminomethyl)piperidine derivative.

Data Presentation: Representative Examples

EntryAmine NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK₂CO₃MeCN80692
2BenzylamineK₂CO₃DMF60888
3AnilineEt₃NMeCN801275
4PiperidineK₂CO₃DMF60495
Protocol 2: Synthesis of 3-((Arylthio)methyl)piperidine Derivatives

This protocol describes the synthesis of thioether derivatives through reaction with various thiols.

Causality Behind Experimental Choices:

  • Nucleophiles: Thiols are excellent nucleophiles, especially when converted to their conjugate base (thiolate). This allows for the formation of stable C-S bonds.

  • Base: A stronger base like sodium hydride (NaH) is often used to fully deprotonate the thiol, generating the highly nucleophilic thiolate anion in situ. This significantly accelerates the reaction.

  • Solvent: Anhydrous Tetrahydrofuran (THF) is a suitable solvent as it is unreactive towards NaH and effectively dissolves the reactants.

Step-by-Step Methodology:

  • Caution: Sodium hydride is a highly reactive and flammable solid. Handle only under an inert atmosphere (Nitrogen or Argon).[6]

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of the desired thiol (e.g., thiophenol) (1.1 equivalents) in anhydrous THF to the NaH suspension. Effervescence (H₂ gas) will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes after the gas evolution ceases.

  • Add a solution of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor Progress: Follow the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Advanced Synthetic Strategies

The utility of the synthesized derivatives can be expanded through further modifications.

  • N-Deacetylation: The N-acetyl group can be removed under acidic or basic hydrolysis conditions. The resulting secondary amine is a valuable intermediate that can undergo a wide range of subsequent reactions, such as reductive amination, acylation, or sulfonylation, to access new classes of compounds.[7]

  • Modification of the Acetyl Group: The carbonyl of the acetyl group can potentially be reduced to an alcohol or converted to other functional groups, although this may require careful selection of reagents to avoid side reactions.

Characterization and Validation

The structural confirmation of newly synthesized derivatives is paramount. A combination of spectroscopic techniques should be employed.[8][9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural elucidation. Key diagnostic signals include:

    • The disappearance of the characteristic singlet for the chloromethyl protons (-CH₂Cl) of the starting material (typically around 3.5-3.7 ppm).

    • The appearance of new signals corresponding to the protons of the newly introduced nucleophilic moiety.

    • Shifts in the signals of the piperidine ring protons adjacent to the new substituent.[10]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon framework of the molecule. Look for the disappearance of the chloromethyl carbon signal and the appearance of new signals from the added fragment.

  • Mass Spectrometry (MS): Provides the molecular weight of the new compound, confirming the successful incorporation of the nucleophile. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the amide carbonyl (C=O) stretch (around 1640 cm⁻¹).

G cluster_workflow General Characterization Workflow Purified_Product Purified Product NMR ¹H and ¹³C NMR (Structural Confirmation) Purified_Product->NMR MS LC-MS / HRMS (Molecular Weight & Formula) Purified_Product->MS IR FTIR Spectroscopy (Functional Group ID) Purified_Product->IR Final Structurally Confirmed Novel Derivative NMR->Final MS->Final IR->Final

Diagram 2: A typical workflow for the structural validation of synthesized compounds.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one: As an alkylating agent, it should be considered potentially toxic and handled with care to avoid skin contact and inhalation.

  • Bases: Strong bases like sodium hydride are pyrophoric and react violently with water.[12] Weaker bases like potassium carbonate can be irritants.

  • Solvents: Organic solvents like DMF, MeCN, and THF are flammable and have associated toxicities. Avoid inhalation and ensure there are no ignition sources nearby.[13]

Conclusion

1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one is a highly effective and versatile starting material for the rapid synthesis of diverse libraries of 3-substituted piperidine derivatives. The protocols outlined in this guide provide a robust foundation for researchers to generate novel chemical entities for screening in drug discovery programs. The straightforward nature of the nucleophilic substitution reactions, coupled with the potential for further derivatization, makes this a powerful tool for exploring the chemical space around the valuable piperidine scaffold.[1][3]

References

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Available at: [Link]

  • Niknam, K., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. Available at: [Link]

  • Vasilevsky, S. F., & El-Sawy, E. R. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Neumann, J., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

  • Dong, G., & Krische, M. J. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

  • Hickey, J. L., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

  • Mondal, J., et al. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Chemical Communications. Available at: [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. Available at: [Link]

  • Request PDF. (2015). Atom Economical Green Synthesis of Chloromethyl-1,3-dioxolanes from Epichlorohydrin Using Supported Heteropolyacids. Available at: [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Available at: [Link]

  • ResearchGate. (n.d.). The nucleophilic substitution reactions of CH3ClCNOTf (s7) with.... Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of a New Rat Urinary Metabolite of Piperine by LC/NMR/MS Studies. Available at: [Link]

  • Technical Science and Innovation. (n.d.). synthesis and polymerization processes of 1-chlorine-3- piperidine -2-propylmethacrylate monomer. Available at: [Link]

  • Department of Medicine. (2016). Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES. Available at: [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. Available at: [Link]

  • YouTube. (2024). Acid and Base Safety Training. Available at: [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Available at: [Link]

  • ResearchGate. (2015). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]

  • Wikipedia. (n.d.). Phenol. Available at: [Link]

  • Mondal, J., et al. (2024). N-Alkylation of amines with primary/secondary alcohols using a novel cobalt(ii) inverse triazolyl-pyridine complex. Chemical Communications. Available at: [Link]

  • YouTube. (2017). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. Available at: [Link]

  • Moldovan State University. (n.d.). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Available at: [Link]

  • National Center for Biotechnology Information. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available at: [Link]

Sources

Method

Application Note & Protocols: Versatile Coupling Strategies for 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one

Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals.[1][2] The functionalization of this privileged structure is therefore of paramount impo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals.[1][2] The functionalization of this privileged structure is therefore of paramount importance to drug discovery and development professionals. This document provides a detailed technical guide on the experimental procedures for coupling 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one, a versatile building block for introducing the N-acetyl-3-methylpiperidine moiety. We present field-proven protocols for C-O, C-N, and C-C bond formation, focusing on nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the N-Acetyl-3-methylpiperidine Moiety

1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one serves as a key intermediate for synthesizing complex molecules, particularly in the development of novel therapeutics.[1][2] Its structure combines a reactive primary alkyl chloride with a piperidine ring, which is pre-functionalized with an N-acetyl group. This N-acetylation modulates the basicity of the piperidine nitrogen, often improving pharmacokinetic properties and preventing unwanted side reactions at this position. The chloromethyl group at the 3-position is an excellent electrophilic handle, enabling facile connection to a wide array of nucleophiles and coupling partners.[3]

This guide is structured to provide both foundational and advanced methodologies for leveraging this reagent, empowering researchers to construct diverse molecular architectures.

Reagent Profile and Safety Precautions

Before commencing any experimental work, it is crucial to understand the properties and handling requirements of the starting material and associated reagents.

Physicochemical Data
PropertyValue
Chemical Formula C₈H₁₄ClNO
Molecular Weight 175.66 g/mol
Appearance Typically an oil or low-melting solid
Boiling Point Not readily available; decomposition may occur
Solubility Soluble in most organic solvents (DCM, THF, DMF)
CAS Number 870344-38-4 (example, may vary)
Safety and Handling

Alkyl chlorides can be irritants and lachrymators. The piperidine core suggests potential biological activity.[4] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6] Refer to the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive hazard information. For nucleophiles like piperidine and other amines, appropriate handling procedures must be followed to avoid inhalation and skin contact.[4][7]

Protocol I: Nucleophilic Substitution via Sₙ2 Mechanism

The most direct application of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one involves the displacement of the chloride by a nucleophile. This reaction proceeds via a classic Sₙ2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to inversion of stereochemistry (if a chiral center were present) and displacement of the chloride leaving group.[3]

General Sₙ2 Reaction Mechanism

sn2_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu:⁻ (Nucleophile) TS [Nu---CH₂(R)---Cl]⁻ Nu->TS Attack Substrate R-CH₂-Cl (Electrophile) Substrate->TS Product R-CH₂-Nu TS->Product Bond Formation LeavingGroup Cl⁻ TS->LeavingGroup Bond Breaking

Caption: Generalized Sₙ2 reaction pathway for nucleophilic substitution.

Detailed Protocol: O-Alkylation with Phenolic Nucleophiles

This protocol describes the formation of an ether linkage, a common motif in drug molecules, by coupling with a phenol.

  • Objective: To synthesize 1-{[1-acetylpiperidin-3-yl]methoxy}benzene derivatives.

  • Causality: A polar aprotic solvent like DMF or acetonitrile is chosen to solvate the cation of the base while leaving the nucleophile (phenoxide) relatively "naked" and more reactive.[3] Potassium carbonate is a cost-effective base, but Cesium carbonate (Cs₂CO₃) can significantly accelerate the reaction due to the higher solubility of cesium phenoxides and the "cesium effect," though its higher cost is a consideration.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired phenol (1.0 equivalent) and anhydrous N,N-Dimethylformamide (DMF, ~0.2 M).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents) to the stirred solution.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the potassium phenoxide salt.

  • Add a solution of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one (1.1 equivalents) in DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure ether product.

Detailed Protocol: N-Alkylation with Amine Nucleophiles

This protocol details the formation of a C-N bond, creating a more complex amine structure.

  • Objective: To synthesize 1-{[1-acetylpiperidin-3-yl]methyl}amine derivatives.

  • Causality: A base is required to neutralize the HCl that is generated in situ, driving the reaction to completion.[3] Using the nucleophilic amine itself as the base (by adding >2 equivalents) is possible but can lead to lower yields. A non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is preferred.[3]

Step-by-Step Procedure:

  • In a sealed tube or round-bottom flask, dissolve the primary or secondary amine (1.2 equivalents) in acetonitrile or THF (~0.2 M).

  • Add a non-nucleophilic base such as triethylamine (2.0 equivalents).

  • Add 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one (1.0 equivalent) to the mixture.

  • Seal the vessel and heat to 50-70 °C. The reaction progress should be monitored by LC-MS, as over-alkylation to form a quaternary ammonium salt is possible with primary amines.

  • After completion (typically 6-24 hours), cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess triethylamine.

  • Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via flash chromatography to obtain the desired substituted amine.

Summary of Nucleophilic Substitution Conditions
NucleophileBaseSolventTemp (°C)Typical Yield
PhenolK₂CO₃ or Cs₂CO₃DMF, MeCN60-8075-95%
AnilineK₂CO₃DMF80-10060-85%
Secondary AmineEt₃N or DIPEAMeCN, THF50-7070-90%
ThiophenolK₂CO₃DMF25-5085-98%

Protocol II: Palladium-Catalyzed Sonogashira Cross-Coupling

For the construction of C(sp³)–C(sp) bonds, the Sonogashira coupling offers a powerful strategy.[8][9] While traditionally used for aryl halides, advancements have extended its utility to alkyl halides.[10] This reaction couples the alkyl chloride with a terminal alkyne, providing access to valuable propargyl-piperidine structures.

Catalytic Cycle of the Sonogashira Coupling

The mechanism involves two interconnected catalytic cycles, one for palladium and one for copper.[11]

sonogashira_cycle cluster_cu Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd R-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition of R-Cl Transmetal R-Pd(II)(C≡CR')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Product R-C≡CR' Transmetal->Product Reductive Elimination Alkyne H-C≡CR' CuAcetylide Cu-C≡CR' Alkyne->CuAcetylide + Cu(I)Cl, - HCl Base Base CuAcetylide->OxAdd + Cl⁻

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Detailed Protocol: Coupling with a Terminal Alkyne
  • Objective: To synthesize 1-[3-(prop-2-yn-1-yl)piperidin-1-yl]ethan-1-one derivatives.

  • Causality: This reaction requires a synergistic catalytic system. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst generates the copper acetylide, which is the active nucleophile for transmetalation.[11] An amine base is crucial for deprotonating the terminal alkyne and neutralizing the generated HCl.[8] Anhydrous and anaerobic conditions are often necessary to prevent catalyst deactivation and side reactions.[8]

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (CuI, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed solvent (e.g., THF or a mixture of THF/diisopropylamine).

  • Add the terminal alkyne (1.5 equivalents), followed by the amine base (e.g., diisopropylamine or triethylamine, 3.0 equivalents).

  • Add 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one (1.0 equivalent) to the stirred mixture.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove the amine base, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the coupled alkyne.

General Experimental Workflow

The following diagram outlines the logical progression from reaction setup to the final, purified product, applicable to all protocols described herein.

experimental_workflow Start Reagent & Glassware Preparation (Drying, Inert Atmosphere) Setup Reaction Setup (Solvent, Reagents, Catalyst) Start->Setup Reaction Controlled Reaction (Temperature, Stirring, Time) Setup->Reaction Monitor Reaction Monitoring (TLC, LC-MS, GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Quenching & Aqueous Workup (Extraction, Washing) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Product Characterization (NMR, MS, HRMS) Purify->Analyze Final Pure, Characterized Product Analyze->Final

Caption: A comprehensive workflow for the synthesis and analysis of coupled products.

Conclusion

1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one is a highly effective and versatile building block for drug discovery and chemical synthesis. The protocols detailed in this application note provide robust and reproducible methods for its functionalization through both classic nucleophilic substitution and modern cross-coupling chemistry. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can confidently employ this reagent to generate diverse libraries of novel piperidine-containing compounds.

References

  • Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Sciforum. (1999). Coupling of Phenols to 2-Chlorotrityl Resins under Non-basic Conditions. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Pulatova, N. U., Maksumova, O. S., & Rybarek, I. B. (2021). SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE -2-PROPYLMETHACRYLATE MONOMER. Technical science and innovation, 2021(3). Retrieved from [Link]

  • ACS Publications. (2013). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Retrieved from [Link]

  • NIH. (2018). Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials. Journal of Visualized Experiments. Retrieved from [Link]

  • ResearchGate. (2015). Atom Economical Green Synthesis of Chloromethyl-1,3-dioxolanes from Epichlorohydrin Using Supported Heteropolyacids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric Sonogashira C(sp3)–C(sp) bond coupling enabled by a copper(i) complex of a new guanidine-hybrid ligand. Organic Chemistry Frontiers. Retrieved from [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2024). Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. Molecules. Retrieved from [Link]

  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]

  • Carl ROTH. (2025). SAFETY DATA SHEET - Piperidine. Retrieved from [Link]

  • ResearchGate. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Retrieved from [Link]

  • NIH. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. PubMed Central. Retrieved from [Link]

  • PENTA. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • NIH. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • NIH. (n.d.). A novel synthesis of 1-aryl-3-piperidone derivatives. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2015). Coupling Reagent Dependent Regioselectivity in the Synthesis of Lysine Dipeptides. Retrieved from [Link]

  • YouTube. (2019). Sonogashira coupling. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Google Patents. (2006). WO2006028964A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines.
  • The Royal Society of Chemistry. (2020). Supporting information. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis and Purification of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one

Welcome to the technical support center for the synthesis and purification of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important piperidine derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Understanding the Chemistry: Plausible Synthetic Routes and Potential Impurities

The synthesis of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one can be approached via two primary synthetic pathways. Each route presents a unique set of potential impurities that must be addressed for the successful isolation of the pure product.

Route A: Acetylation of 3-(chloromethyl)piperidine

This route involves the N-acetylation of a pre-formed 3-(chloromethyl)piperidine precursor, typically available as a hydrochloride salt.

3-(chloromethyl)piperidine 3-(chloromethyl)piperidine 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one 3-(chloromethyl)piperidine->1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one Acetylation (e.g., Ac₂O or AcCl)

Caption: Synthetic Route A: Acetylation of 3-(chloromethyl)piperidine.

Route B: Chlorination of 1-acetyl-3-(hydroxymethyl)piperidine

This pathway involves the initial acetylation of 3-(hydroxymethyl)piperidine followed by the chlorination of the resulting alcohol.

3-(hydroxymethyl)piperidine 3-(hydroxymethyl)piperidine 1-acetyl-3-(hydroxymethyl)piperidine 1-acetyl-3-(hydroxymethyl)piperidine 3-(hydroxymethyl)piperidine->1-acetyl-3-(hydroxymethyl)piperidine Acetylation 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one 1-acetyl-3-(hydroxymethyl)piperidine->1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one Chlorination (e.g., SOCl₂)

Caption: Synthetic Route B: Chlorination of 1-acetyl-3-(hydroxymethyl)piperidine.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one.

Synthesis Troubleshooting

Q1: My acetylation reaction (Route A) is incomplete, and I observe significant amounts of unreacted 3-(chloromethyl)piperidine in my crude product. What could be the cause?

A1: Incomplete acetylation can stem from several factors:

  • Insufficient Acetylating Agent: Ensure you are using a slight excess (1.1-1.5 equivalents) of the acetylating agent (acetic anhydride or acetyl chloride).

  • Base Inefficiency: If you are starting with 3-(chloromethyl)piperidine hydrochloride, a suitable base (e.g., triethylamine, pyridine, or potassium carbonate) is crucial to neutralize the HCl and liberate the free amine for reaction. Ensure the base is of good quality and used in sufficient quantity (at least 2 equivalents for the hydrochloride salt).

  • Reaction Temperature: While acetylation of amines is often rapid, some sterically hindered or less reactive amines may require gentle heating (40-60 °C) to drive the reaction to completion.

  • Moisture: Acetylating agents like acetyl chloride and acetic anhydride are sensitive to moisture. Ensure your glassware is dry and you are using anhydrous solvents.

Q2: After chlorination of 1-acetyl-3-(hydroxymethyl)piperidine (Route B) with thionyl chloride, my crude NMR shows multiple unexpected signals. What are the likely side products?

A2: Chlorination with thionyl chloride can lead to several impurities[1][2]:

  • Unreacted Starting Material: The most common impurity is the starting alcohol, 1-acetyl-3-(hydroxymethyl)piperidine, due to incomplete reaction.

  • Dimerization/Polymerization: Under certain conditions, intermolecular reactions can occur, leading to dimeric or polymeric byproducts.

  • Over-chlorination: While less common for primary alcohols, harsh conditions could potentially lead to other chlorinated species.

  • Sulfonate Esters: The reaction proceeds through a chlorosulfite intermediate. Incomplete reaction or side reactions can leave sulfonate ester impurities.

  • Pyridine-Related Byproducts: If pyridine is used as a base, it can react with thionyl chloride, leading to colored impurities.

Troubleshooting Flowchart for Chlorination (Route B)

start Crude product shows multiple impurities after chlorination incomplete_reaction Incomplete Reaction (Starting material present) start->incomplete_reaction side_products Side Products (Unexpected signals) start->side_products check_reagents Check purity and stoichiometry of thionyl chloride incomplete_reaction->check_reagents reaction_time Increase reaction time or temperature incomplete_reaction->reaction_time workup Modify work-up to remove acidic byproducts side_products->workup purification Optimize purification method (see below) side_products->purification

Sources

Optimization

Technical Support Center: Monitoring 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one Reactions

Welcome to the technical support center for the analytical monitoring of reactions involving 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one . This guide is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one . This guide is designed for researchers, chemists, and drug development professionals who require robust, reliable, and validated methods to track the progress of syntheses, quantify yields, and identify potential impurities related to this key chemical intermediate.

As a Senior Application Scientist, my goal is to move beyond simple protocols. This document explains the causality behind analytical choices, provides field-tested troubleshooting strategies, and grounds all recommendations in established scientific principles. Every method described herein is designed as a self-validating system to ensure the integrity of your results.

Section 1: Frequently Asked Questions - Choosing Your Analytical Weapon

The first step in effective reaction monitoring is selecting the appropriate analytical technique. This choice depends on the specific question you are trying to answer: Is the starting material consumed? What is the yield of the desired product? Are there any side products or degradation products?

Q1: What are the primary analytical methods for monitoring reactions of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one?

A1: The three most powerful and commonly used techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

  • HPLC-UV is the workhorse for routine analysis. It excels at separating the starting material from products and impurities in the reaction mixture, providing quantitative data on reaction progress and purity.

  • GC-MS is ideal for identifying and quantifying volatile and thermally stable compounds. It is particularly useful for confirming the identity of your target compound and detecting volatile side products, though the chloromethyl group may present thermal stability challenges.

  • Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of compounds in a mixture without the need for a calibration curve, using a certified internal standard.[1][2] It provides unambiguous structural information and is excellent for in-situ reaction monitoring.[3]

Q2: My reaction involves converting the chloromethyl group. Which method is best to distinguish the starting material from the product?

A2: HPLC-UV is the preferred method. The change in the molecule, for instance, substituting the chlorine with another group, will almost certainly alter its polarity. This change in polarity leads to a different retention time on a reverse-phase HPLC column, allowing for clear separation and quantification of both the reactant and the product. While GC-MS could also show a shift in retention time and a different mass spectrum, HPLC is generally more robust for direct injection of crude reaction mixtures.

Q3: I suspect my product is unstable under certain conditions. How can I investigate potential degradation products?

A3: This requires a stability-indicating method , which is typically developed using HPLC-UV or LC-MS. The process involves performing forced degradation studies.[4][5] You would intentionally stress your compound under various conditions (acid, base, oxidation, heat, light) to generate degradation products.[6][7] The analytical method is then developed to ensure it can separate the intact drug from all generated degradation products, proving its specificity.[8]

Section 2: Troubleshooting Guide - When Experiments Go Awry

Even with a robust method, problems can arise. This section provides a systematic approach to diagnosing and solving common issues.

Workflow: General Troubleshooting Approach

A Problem Observed (e.g., Bad Peak Shape, Drifting RT) B Rule of One: Change ONLY one parameter at a time A->B C Is the problem repeatable? B->C D No C->D No E Yes C->E Yes K One-off anomaly. Continue monitoring. D->K F Isolate the Source: System vs. Column vs. Sample E->F G System Check: Bypass column. Check pressure & baseline. F->G H Column Check: Test with a known standard. F->H I Sample/Method Check: Review sample prep & mobile phase. F->I J Address Root Cause: (e.g., Replace seal, flush column, remake mobile phase) G->J H->J I->J

Caption: A systematic approach to troubleshooting analytical issues.

HPLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing for the piperidine compoundSecondary Silanol Interactions: The basic nitrogen on the piperidine ring interacts with acidic silanol groups on the silica-based column packing.[9]1. Lower Mobile Phase pH: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to protonate the piperidine nitrogen, minimizing interaction. 2. Use a High-Purity Column: Modern, end-capped columns have fewer active silanol sites. 3. Increase Buffer Strength: If using a buffer, increasing its concentration can help shield the silanol groups.[9]
Shifting Retention Times (RT) Mobile Phase Composition Change: Evaporation of the organic solvent or improper mixing.[10][11] Column Temperature Fluctuation: Lab temperature changes affect viscosity and partitioning.[11] Column Degradation: Loss of stationary phase due to extreme pH.1. Prepare Fresh Mobile Phase Daily: Keep solvent reservoirs covered.[10] 2. Use a Column Oven: Maintain a constant temperature (e.g., 30 °C) for reproducibility.[11] 3. Verify pH: Ensure the mobile phase pH is within the column's stable range (typically pH 2-8).[9]
Ghost Peaks (Peaks in blank runs)Carryover from Previous Injection: The compound is highly retained and elutes slowly. Contaminated Mobile Phase or System: Impurities in solvents or leaching from tubing.1. Add a Stronger Wash Step: After each run, flush the injector and column with a solvent stronger than the mobile phase (e.g., 100% Acetonitrile or Isopropanol). 2. Use High-Purity Solvents: Filter all aqueous mobile phases.
GC-MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Low Signal Thermal Degradation: The chloromethyl group or the entire molecule may be unstable at the high temperatures of the GC inlet. Active Sites in Inlet/Column: The compound adsorbs to active sites in the liner or the front of the column.[12]1. Lower Inlet Temperature: Start with a lower inlet temperature (e.g., 200-220 °C) and gradually increase. 2. Use a Deactivated Liner: Employ a silanized glass wool liner to minimize active sites. 3. Derivatization (Advanced): If degradation persists, consider derivatizing the molecule to a more thermally stable form (though this adds complexity).
Poor Peak Shape (Broadening) Inlet Contamination: Non-volatile components from the crude reaction mixture have built up in the liner.[12] Improper Flow Rate: The carrier gas flow is not optimal for the column dimensions.1. Perform Inlet Maintenance: Replace the liner and septum regularly. Trim the first few cm of the column if contamination is severe.[12] 2. Optimize Flow Rate: Ensure the linear velocity of the carrier gas (Helium) is appropriate for your column (typically ~30-40 cm/s).
Mass Spectrum Interference Co-elution with Impurities: Other chlorinated species or reaction byproducts may have similar retention times and fragment patterns.1. Optimize Temperature Program: Use a slower temperature ramp to improve separation. 2. Use High-Resolution MS (HRAM): If available, accurate mass data can distinguish between compounds with the same nominal mass. 3. Extract Unique Ions: Use extracted ion chromatograms (EIC) for ions specific to your compound of interest for quantification.

Section 3: Advanced Application FAQs

Q4: How do I set up a Quantitative NMR (qNMR) experiment for in-process control?

A4: qNMR is a powerful tool for determining the absolute concentration of your starting material and product directly from the reaction mixture.[1]

  • Choose an Internal Standard (IS): The IS must be of high purity (≥99%), stable, soluble in your NMR solvent, and have signals that do not overlap with your analyte signals.[13] Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation: Accurately weigh a specific amount of the IS and add it to a known volume or weight of your reaction mixture. Dissolve this in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition Parameters: Crucially, you must ensure full relaxation of all signals. This requires a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of any proton being quantified. A 30- or 90-degree pulse angle is used.

  • Processing and Calculation: Carefully integrate a non-overlapping peak for the analyte and a peak for the IS. The concentration is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the known concentration of the IS.

The Causality: Unlike chromatography, where the detector response can vary between compounds, the area of an NMR signal is directly proportional to the number of nuclei giving rise to it.[2] This makes it an inherently quantitative technique when acquisition parameters are set correctly.

Q5: What is method validation and why is it critical for my work in drug development?

A5: Analytical method validation is the documented process of proving that an analytical method is suitable for its intended purpose.[14][15] It is a regulatory requirement and ensures the reliability and accuracy of your data.

Workflow: Key Validation Parameters

cluster_0 Method Validation Core Parameters (ICH Q2(R1)) A Specificity (Can you separate the analyte from impurities?) B Linearity (Does signal scale with concentration?) C Range (What is the upper and lower concentration limit?) D Accuracy (% recovery of a known amount) E Precision (Repeatability & Intermediate Precision) F Robustness (How sensitive is the method to small changes?)

Caption: Core parameters for analytical method validation.

The Causality: Each parameter validates a different aspect of the method's performance.

  • Specificity proves you are only measuring your target compound.

  • Linearity & Range define the concentrations where the method is reliable.

  • Accuracy shows there is no systematic error or bias.

  • Precision demonstrates that the results are repeatable.

  • Robustness shows the method can withstand small, deliberate variations in parameters (like mobile phase composition or temperature), ensuring it is reliable for routine use.[16]

Section 4: Detailed Experimental Protocols

Protocol 1: Reverse-Phase HPLC-UV for Reaction Monitoring

This method is designed to separate the starting material, 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one, from a hypothetical, more polar product.

  • System Preparation:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 210 nm (based on the amide chromophore).

    • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Prepare a standard solution containing both starting material and expected product.

    • Inject five times. The relative standard deviation (RSD) for the peak areas should be <2.0%.

    • The resolution between the two peaks should be >2.0.

  • Sample Preparation:

    • Quench the reaction by taking a 50 µL aliquot and diluting it into 950 µL of 50:50 Water:Acetonitrile. This prevents further reaction and prepares the sample in a solvent compatible with the mobile phase.

    • Vortex to mix and filter through a 0.45 µm syringe filter if particulates are present.

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
15.090
17.090
17.110
20.010
  • Data Analysis:

    • Identify peaks based on retention time relative to standards.

    • Calculate the % conversion by comparing the peak area of the starting material at t=x to its area at t=0, or by using the relative peak areas of reactant and product (assuming similar response factors). For accurate quantification, a calibration curve is required.

References

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. unodc.org. [Link]

  • Li, L., et al. (2015). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. ResearchGate. [Link]

  • Labio Scientific®. (2022). Limitations and disadvantages of GC-MS. labioscientific.com. [Link]

  • do Amaral, M. O. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. resolvemasslabs.com. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. researchgate.net. [Link]

  • Al-Enazy, Y. H. (2020). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]

  • Hovione. (2017). Small Molecule Development Analytical Methods for Faster Time to Market. hovione.com. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). emerypharma.com. [Link]

  • Yuliani, N. N., et al. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. pharmaguideline.com. [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. pharmaguideline.com. [Link]

  • Crawford Scientific. HPLC Troubleshooting Guide. crawfordscientific.com. [Link]

  • ResearchGate. (2018). 1-(4-(6-Fluorobenzo [ d ] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1 H -1,2,3-triazol-1-yl) ethanone: Synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies and docking studies. researchgate.net. [Link]

  • ISPE. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. ispe.org. [Link]

  • Gupta, A., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]

  • Agilent Technologies. (2014). SPECIFICATION of CHLORINATED HYDROCARBONS IN REFORMATE USING THE AGILENT 7200 GC/Q-TOF. agilent.com. [Link]

  • Wang, F., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • Alluri, R., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. Mestrelab. [Link]

  • Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. NIH. [Link]

  • Emery Pharma. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. emerypharma.com. [Link]

  • Prolytic. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. prolytic.com. [Link]

  • Wobst, I., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]

  • Chromatography Forum. (2019). Chlorinated phenols contaminate GC column or mass spec?. chromforum.org. [Link]

  • Ye, H., et al. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. ACS Publications. [Link]

  • SCION Instruments. (2021). HPLC Troubleshooting Guide. scioninstruments.com. [Link]

  • Agilent. (2012). Tips and Tricks of HPLC System Troubleshooting. agilent.com. [Link]

  • DeRuiter, J., et al. (2012). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. [Link]

  • Google Patents. (2014). The HPLC analytical approach of 3-amino piperidine.
  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. semalabs.com. [Link]

  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. ACS Publications. [Link]

  • Singh, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. scite.ai. [Link]

  • Fischer, A., et al. (2015). Chlorine Isotope Analysis of Organic Contaminants Using GC–qMS: Method Optimization and Comparison of Different Evaluation Schemes. Environmental Science & Technology. [Link]

  • Gulea, A., et al. (2023). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. ibn.idsi.md. [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. jeol.co.jp. [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. ace-hplc.com. [Link]

  • ResearchGate. (2024). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. researchgate.net. [Link]

  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. ResearchGate. [Link]

  • van der Zwan, K. P., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society. [Link]

  • Malík, I., et al. (2004). [Analytical evaluation of 1-(dipropalamino-3-piperidine-propane-1-yl)-3-pentyloxyphenylcarbamate (CK-3635)]. PubMed. [Link]

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Reference Data & Comparative Studies

Comparative

A Comparative Analysis of the Predicted Biological Activity of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction The piperidine ring is a fundamental scaffold in medicinal chemistry, featured in a wide array of pharmaceuticals and biologically active compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a fundamental scaffold in medicinal chemistry, featured in a wide array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to be readily functionalized make it a privileged structure in drug design. This guide provides a comparative analysis of the predicted biological activity of the novel compound, 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one, against a panel of structurally similar piperidine derivatives.

Due to the absence of direct experimental data for 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one in the current scientific literature, this guide will leverage established structure-activity relationships (SAR) to infer its potential biological profile. The analysis will focus on three key areas of pharmacological interest for piperidine-containing molecules: acetylcholinesterase inhibition, cytotoxic activity against cancer cell lines, and antimicrobial/antifungal effects. By examining the biological data of closely related N-acylpiperidines and 3-substituted piperidine analogs, we can construct a predictive framework for the potential efficacy and selectivity of this novel compound.

This guide is intended to serve as a valuable resource for researchers in drug discovery and development, providing a scientifically grounded starting point for the investigation of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one and its derivatives. All discussions and predictions are based on the synthesis of information from peer-reviewed literature, and detailed experimental protocols are provided to facilitate the empirical validation of the hypotheses presented herein.

Structural Features and Rationale for Comparison

The structure of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one is characterized by an N-acetyl group and a chloromethyl substituent at the 3-position of the piperidine ring. The N-acetyl group is known to influence the compound's polarity and ability to act as a hydrogen bond acceptor. The chloromethyl group at the 3-position introduces a potential reactive site and can influence the steric and electronic properties of the molecule, which are critical for its interaction with biological targets.[2]

The comparator compounds selected for this analysis have been chosen based on the presence of either the N-acyl moiety or substitution at the 3-position of the piperidine ring, allowing for a systematic evaluation of how these structural motifs contribute to biological activity.

Molecular_Structures node1 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one (Target Compound) node2 N-Acetylpiperidine (Comparator A) node3 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil Analog - Comparator B) node4 Piperine (Comparator C) MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed cells in a 96-well plate B Incubate for 24h (allow cells to attach) A->B C Add varying concentrations of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one and comparator compounds B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (formazan crystal formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Figure 2: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [3]2. Compound Treatment: Prepare serial dilutions of the test compounds (1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one and comparators) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [4]7. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Acetylcholinesterase Inhibition Assay using Ellman's Method

This colorimetric method is the standard for measuring AChE activity and screening for its inhibitors.

Ellmans_Method_Workflow cluster_reaction Reaction Setup cluster_measurement Activity Measurement A Prepare reaction mixture: - Phosphate buffer (pH 8.0) - DTNB solution - AChE enzyme B Add test compound (or vehicle control) A->B C Pre-incubate for 10-15 min B->C D Initiate reaction by adding acetylthiocholine (substrate) C->D E Monitor absorbance at 412 nm over time (kinetic reading) D->E

Figure 3: Workflow for the Ellman's method for AChE inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • 0.1 M Phosphate Buffer (pH 8.0).

    • 10 mM DTNB (Ellman's reagent) in phosphate buffer.

    • 14-15 mM Acetylthiocholine iodide (ATCI) in deionized water (prepare fresh). [5] * Acetylcholinesterase (AChE) enzyme solution in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of DTNB solution, and 25 µL of the test compound at various concentrations.

    • Add 25 µL of the AChE enzyme solution to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode. [6]4. Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve. [7]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one is currently unavailable, a comparative analysis of structurally related piperidine derivatives provides a valuable framework for predicting its potential pharmacological profile. Based on existing structure-activity relationships, it is hypothesized that this novel compound may exhibit weak to moderate acetylcholinesterase inhibitory activity, potential cytotoxicity against cancer cell lines, and possible antimicrobial or antifungal properties.

The presence of the N-acetyl group and the 3-chloromethyl substituent are key structural features that will dictate the compound's biological interactions. The chloromethyl group, in particular, offers a reactive handle that could be exploited for covalent interactions with biological targets or serve as a point for further chemical derivatization to enhance potency and selectivity.

The experimental protocols provided in this guide offer a clear path for the empirical validation of these predictions. Future research should focus on the synthesis and in vitro screening of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one to definitively characterize its biological activity. Such studies will not only elucidate the pharmacological potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships governing the diverse biological roles of piperidine derivatives.

References

  • New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs. (2021). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Examples of biologically active 3-substituted piperidines. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. (2016). ResearchGate. Retrieved January 27, 2026, from [Link]

  • synthesis and polymerization processes of 1-chlorine-3- piperidine -2-propylmethacrylate monomer. (2021). Technical Science and Innovation. Retrieved January 27, 2026, from [Link]

  • N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Determination of IC50 values obtained from the cytotoxicity... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. (2016). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Academic Journals. Retrieved January 27, 2026, from [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (2018). MDPI. Retrieved January 27, 2026, from [Link]

  • N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Atom Economical Green Synthesis of Chloromethyl-1,3-dioxolanes from Epichlorohydrin Using Supported Heteropolyacids. (2019). ResearchGate. Retrieved January 27, 2026, from [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2022). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. (2019). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2022). PubMed. Retrieved January 27, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Table 1 IC 50 values of derivatives against cancer cells and relative... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2021). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 27, 2026, from [Link]

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  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. (2016). National Institutes of Health. Retrieved January 27, 2026, from [Link]

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Validation

A Comparative Guide to the Synthesis of 1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one: An Evaluation of Competing Routes

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis and validation of synthetic routes for 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one, a key...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis and validation of synthetic routes for 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one, a key building block in pharmaceutical development. We present a comparative study of two primary synthetic pathways, evaluating them based on proposed reaction efficiency, potential challenges, and the purity of the final product. This guide offers detailed, step-by-step experimental protocols derived from established chemical principles and analogous transformations, supported by in-depth mechanistic discussions and comparative data tables. Furthermore, we explore an alternative synthetic strategy and provide a thorough guide to the analytical validation of the target compound.

Introduction

The 1-acetyl-3-(chloromethyl)piperidine moiety is a significant structural motif in the design of various pharmacologically active agents. Its synthesis, therefore, is of considerable interest to the medicinal chemistry community. The presence of a reactive chloromethyl group on the piperidine ring allows for further functionalization, making it a versatile intermediate for creating diverse chemical libraries. This guide aims to provide a critical evaluation of the most logical synthetic pathways to 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one, offering practical insights for researchers in drug discovery and process development.

Two principal synthetic strategies emerge from the logical disconnection of the target molecule. The first pathway involves the initial acetylation of a piperidine precursor followed by chlorination (Route A), while the second reverses these steps, starting with chlorination and concluding with acetylation (Route B). A third, alternative approach commencing from 3-piperidine carboxylic acid is also considered.

Comparative Analysis of Primary Synthetic Routes

The selection of an optimal synthetic route is contingent on several factors, including the availability of starting materials, overall yield, purity of the final product, and scalability. Below, we dissect the two most plausible routes to 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one.

Route A: Acetylation Followed by Chlorination

This pathway commences with the readily available 3-(hydroxymethyl)piperidine. The secondary amine is first protected by acetylation, followed by the conversion of the hydroxyl group to a chloride.

Route A Start 3-(Hydroxymethyl)piperidine Intermediate 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone Start->Intermediate Acetylation End 1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one Intermediate->End Chlorination

Caption: Synthetic pathway for Route A.

Advantages:

  • Protection of the Amine: Acetylation of the piperidine nitrogen early in the sequence prevents potential side reactions during the chlorination step. The resulting amide is generally stable under the conditions required for converting the alcohol to the chloride.

  • Commercially Available Starting Material: 3-(Hydroxymethyl)piperidine is a readily accessible starting material.

Challenges:

  • Reactivity of the Intermediate: The intermediate, 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone, may have solubility characteristics that could complicate the subsequent chlorination step.

Route B: Chlorination Followed by Acetylation

This alternative approach begins with the chlorination of 3-(hydroxymethyl)piperidine to form 3-(chloromethyl)piperidine, which is then acetylated.

Route B Start 3-(Hydroxymethyl)piperidine Intermediate 3-(Chloromethyl)piperidine Start->Intermediate Chlorination End 1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one Intermediate->End Acetylation

Caption: Synthetic pathway for Route B.

Advantages:

  • Potentially More Direct: This route may be perceived as more straightforward as it deals with smaller, potentially more reactive intermediates.

Challenges:

  • Handling of 3-(chloromethyl)piperidine: This intermediate is likely to be a reactive and potentially unstable compound. As a secondary amine, it could be prone to self-reaction or other side reactions. It is often supplied as a hydrochloride salt to improve stability.

  • Selectivity of Acetylation: The presence of the chloromethyl group might influence the nucleophilicity of the piperidine nitrogen, potentially requiring specific conditions for efficient acetylation.

Experimental Protocols and Mechanistic Insights

The following protocols are based on established chemical transformations and provide a detailed guide for executing each synthetic route.

Route A: Detailed Protocol

Step 1: Synthesis of 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone

  • Reaction: Acetylation of 3-(hydroxymethyl)piperidine.

  • Mechanism: The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). A subsequent deprotonation step yields the N-acetylated product. The use of a non-nucleophilic base is crucial to neutralize the acid byproduct.

Protocol:

  • Dissolve 3-(hydroxymethyl)piperidine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the stirred solution.[1]

  • Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise to the reaction mixture.[1]

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one

  • Reaction: Chlorination of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone.

  • Mechanism: Thionyl chloride (SOCl₂) is a common reagent for converting alcohols to alkyl chlorides. The reaction proceeds via the formation of a chlorosulfite ester intermediate. In the presence of a base like pyridine, the reaction can proceed through an Sₙ2 mechanism, leading to an inversion of stereochemistry if a chiral center is present. The reaction of thionyl chloride with dimethylformamide (DMF) can also form a Vilsmeier-type reagent in situ, which is a potent chlorinating agent.[2][3]

Protocol:

  • In a fume hood, dissolve 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone (1.0 eq.) in an inert solvent such as toluene or DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (1.1-1.5 eq.) to the stirred solution.[4] A small amount of DMF can be added as a catalyst.[5]

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC or GC-MS. The reaction temperature should be carefully controlled.[4]

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route B: Detailed Protocol

Step 1: Synthesis of 3-(Chloromethyl)piperidine

  • Reaction: Chlorination of 3-(hydroxymethyl)piperidine.

  • Mechanism: Similar to the chlorination in Route A, thionyl chloride is the reagent of choice. The reaction with the primary alcohol is generally efficient. The product is often isolated as the hydrochloride salt to improve stability.

Protocol:

  • Follow a similar procedure as in Route A, Step 2, using 3-(hydroxymethyl)piperidine as the starting material. The product, 3-(chloromethyl)piperidine, is often isolated as its hydrochloride salt.

Step 2: Synthesis of 1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one

  • Reaction: Acetylation of 3-(chloromethyl)piperidine.

  • Mechanism: This is a standard N-acetylation of a secondary amine, as described in Route A, Step 1. If starting with 3-(chloromethyl)piperidine hydrochloride, an additional equivalent of base is required to neutralize the HCl.

Protocol:

  • Dissolve 3-(chloromethyl)piperidine hydrochloride (1.0 eq.) in anhydrous DCM.

  • Add a non-nucleophilic base, such as triethylamine (2.2 eq.) or pyridine (2.2 eq.).

  • Cool the mixture to 0 °C and slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.).

  • Follow the reaction and workup procedure as outlined in Route A, Step 1.

Alternative Synthetic Approach: From 3-Piperidine Carboxylic Acid

An alternative pathway involves starting from 3-piperidine carboxylic acid. This route would necessitate a reduction of the carboxylic acid to the corresponding alcohol, followed by the steps outlined in either Route A or B.

Alternative Route Start 3-Piperidine Carboxylic Acid Intermediate1 1-Acetylpiperidine-3-carboxylic acid Start->Intermediate1 Acetylation Intermediate2 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone Intermediate1->Intermediate2 Reduction End 1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one Intermediate2->End Chlorination

Caption: An alternative synthetic pathway starting from 3-piperidine carboxylic acid.

While viable, this route introduces an additional reduction step, which may impact the overall efficiency and cost-effectiveness of the synthesis. However, it offers flexibility if 3-piperidine carboxylic acid is a more readily available or cost-effective starting material.

Performance Comparison and Data Summary

Parameter Route A (Acetylation then Chlorination) Route B (Chlorination then Acetylation) Alternative Route (from Carboxylic Acid)
Plausible Yield Moderate to HighModerateLower (due to extra step)
Purity Good, with potential for purificationMay require careful purification of the reactive intermediateDependent on the efficiency of the reduction step
Key Challenge Chlorination of the N-acetylated alcoholStability and handling of 3-(chloromethyl)piperidineAdditional reduction step increases complexity
Scalability Potentially goodMay pose challenges due to the intermediate's reactivityLess favorable for large-scale production

Analytical Validation and Characterization

The successful synthesis of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the acetyl methyl group (singlet, ~2.1 ppm), the chloromethyl group (doublet, ~3.5-3.7 ppm), and the piperidine ring protons (complex multiplets in the range of 1.5-4.0 ppm).

    • ¹³C NMR: Key signals would include the acetyl carbonyl carbon (~169 ppm), the chloromethyl carbon (~45-50 ppm), and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₈H₁₄ClNO). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1660 cm⁻¹ is expected for the amide carbonyl group. The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm the conversion of the alcohol.

Conclusion and Recommendations

Based on the analysis of the proposed synthetic pathways, Route A (Acetylation followed by Chlorination) appears to be the more robust and reliable method for the synthesis of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one. The early protection of the piperidine nitrogen as an amide provides a more stable intermediate for the subsequent chlorination reaction, likely leading to higher overall yields and a purer final product. While Route B is a viable alternative, the potential instability and reactivity of the 3-(chloromethyl)piperidine intermediate may present significant challenges in terms of handling and purification, particularly on a larger scale. The alternative route starting from 3-piperidine carboxylic acid is less efficient due to the additional reduction step.

For researchers undertaking this synthesis, it is recommended to first optimize the acetylation of 3-(hydroxymethyl)piperidine and then proceed to the chlorination of the resulting N-acetylated alcohol. Careful monitoring of each step by appropriate analytical techniques is crucial for a successful outcome.

References

  • Brenna, E., et al. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron Letters, 55(43), 5971-5974.
  • Payne, L. G. (1999). U.S. Patent No. 5,942,625. Washington, DC: U.S.
  • Chen, J., et al. (2015). CN105085377A: Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Wang, Y., et al. (2012). CN102603620A: Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
  • BenchChem. (2025).
  • Mirskova, A. N., et al. (1986). Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide. Zhurnal Organicheskoi Khimii, 22(3), 523-527.
  • El-Faham, A., et al. (2014). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Molecules, 19(11), 18458-18471.
  • Carroll, F. I., et al. (1993). Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride. Journal of Medicinal Chemistry, 36(19), 2886-2890.
  • Caputo, F., et al. (2018). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. The Journal of Organic Chemistry, 83(15), 8052-8062.
  • Shainurova, A. M., et al. (2007). One-step synthesis of 3-dichloromethylpyridine from pyridine in the presence of iron-containing catalysts. Russian Journal of General Chemistry, 77(12), 2004-2006.
  • Scott, J. S., et al. (2017). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined scaffolds. MedChemComm, 8(3), 547-559.
  • BenchChem. (2025).
  • Rao, A. S. (2010). U.S.
  • Drabowicz, J., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • ResearchGate. (n.d.). Scheme 1.
  • Navale, S. D., et al. (2009).
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
  • Manivel, P., et al. (2017). 1-(4-(6-Fluorobenzo [ d ] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1 H -1,2,3-triazol-1-yl) ethanone: Synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies and docking studies. Journal of Molecular Structure, 1141, 276-283.
  • Ciriminna, R., et al. (2019). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. ACS Omega, 4(5), 9153-9158.
  • Almansa, C., et al. (2017). U.S. Patent No. 9,650,337. Washington, DC: U.S.
  • Abdel-Latif, F. F., et al. (1997). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE.
  • Liu, H., et al. (2013). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine.
  • IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003.
  • Waheed, N. A., et al. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Iraqi Journal of Pharmacy, 20(2), 111-125.
  • Li, N., et al. (2017). Industrially scalable and cost-effective synthesis of 1,3-cyclopentanediol with furfuryl alcohol from lignocellulose. Green Chemistry, 19(23), 5745-5753.

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Comparative

A Researcher's Guide to the Comparative Reactivity of Halomethyl Piperidine Analogs

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, particularly in medicinal chemistry, N-substituted piperidines are a ubiquitous scaffold. The introduction of f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly in medicinal chemistry, N-substituted piperidines are a ubiquitous scaffold. The introduction of functional groups via alkylation of the piperidine nitrogen is a common strategy, and halomethyl piperidine derivatives serve as key electrophilic synthons for this purpose. The choice of the halogen—chlorine, bromine, or iodine—is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of chloro-, bromo-, and iodomethyl piperidine analogs, grounded in fundamental chemical principles and supported by experimental logic.

Theoretical Framework: The Decisive Role of the Leaving Group

The reactions of halomethyl piperidines with nucleophiles are classic examples of nucleophilic substitution, typically proceeding via a bimolecular (SN2) mechanism.[1][2] In this concerted process, a nucleophile attacks the electrophilic methylene carbon, and the halide ion departs simultaneously.[3][4] The rate of this reaction is highly dependent on the "leaving group ability" of the halide.

A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage.[5] For the halogens, the leaving group ability is inversely related to the basicity of the corresponding halide ion.[6][7] As we descend the halogen group in the periodic table, the ionic radius increases, and the negative charge is dispersed over a larger volume. This increased polarizability leads to greater stability and lower basicity.

Consequently, the established order of leaving group ability for halides is:

I⁻ > Br⁻ > Cl⁻

This trend directly translates to the reactivity of the corresponding halomethyl piperidine analogs. The carbon-iodine (C-I) bond is the longest and weakest, making the iodomethyl analog the most reactive electrophile. Conversely, the carbon-chlorine (C-Cl) bond is the shortest and strongest, rendering the chloromethyl analog the least reactive.[6][8]

G Iodo Iodo Reactivity Reactivity

Experimental Data & Practical Implications

While direct, side-by-side kinetic studies for the complete series of halomethyl piperidines are not extensively published, the reactivity trend is a cornerstone of organic chemistry, validated across countless analogous systems.[8] The implications for synthetic planning are significant.

AnalogRelative ReactivityC-X Bond Energy (kJ/mol, approx.)Typical Reaction ConditionsKey Considerations
Iodomethyl Piperidine Highest~234Room temperature or mild heatingMost reactive, but often least stable and most expensive. Prone to decomposition, light-sensitive. Often prepared in situ.
Bromomethyl Piperidine Intermediate~285Room temperature to moderate heating (e.g., 50-80 °C)A good balance of reactivity and stability. Widely used for general alkylations.
Chloromethyl Piperidine Lowest~346Requires elevated temperatures (e.g., >80 °C), stronger nucleophiles, or catalysts.Most stable and cost-effective. Often supplied as a hydrochloride salt, requiring a base for activation.[9] Slower reaction rates may require extended reaction times.

Expert Insights:

  • For high-value, sensitive substrates or when mild conditions are paramount, the bromomethyl or even the more reactive iodomethyl analog is preferred. The higher reactivity allows for lower temperatures, which can prevent side reactions or degradation of complex molecules.

  • For large-scale synthesis and robust nucleophiles, chloromethyl piperidine is the workhorse.[9] Its stability and lower cost are major advantages, provided the nucleophile can tolerate the more forcing conditions required for the reaction to proceed to completion.

  • The Finkelstein Reaction: A powerful strategy to access the highly reactive iodomethyl analog is the in situ Finkelstein reaction.[10][11] Here, a less reactive chloro- or bromomethyl piperidine is treated with an alkali metal iodide (e.g., NaI or KI) in a solvent like acetone. The reaction equilibrium is driven forward by the precipitation of the less soluble NaCl or NaBr, generating the iodomethyl species directly in the reaction mixture for immediate use.[11][12]

// Nodes Start [label="Start with:\nChloromethyl or\nBromomethyl Piperidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Add NaI or KI\nin Acetone", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; InSitu [label="In Situ Generation of\nIodomethyl Piperidine", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitate [label="NaCl or NaBr\nPrecipitates\n(Drives Equilibrium)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophile [label="Add Nucleophile\n(e.g., Amine, Phenol)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Fast Sɴ2 Reaction\nunder Mild Conditions", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Desired N-Alkylated\nProduct", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Reagents; Reagents -> InSitu [label="Halogen Exchange"]; InSitu -> Precipitate [style=dashed, arrowhead=none, label="Byproduct"]; InSitu -> Nucleophile; Nucleophile -> Reaction; Reaction -> Product; } . Caption: The Finkelstein Reaction Workflow for Enhanced Reactivity.

Experimental Protocol: Comparative N-Alkylation of 4-Methoxyaniline

This protocol provides a framework for a self-validating experiment to directly compare the reactivity of the three analogs. The progress of each reaction can be monitored by a suitable technique like TLC or LC-MS to determine the relative time to completion.

Objective: To synthesize N-(piperidin-1-ylmethyl)-4-methoxyaniline and compare the reaction rates using chloro-, bromo-, and iodomethyl piperidine.

Materials:

  • 4-Methoxyaniline

  • 1-(Chloromethyl)piperidine hydrochloride

  • 1-(Bromomethyl)piperidine hydrobromide

  • 1-(Iodomethyl)piperidine (or generate in situ from the chloro-analog and NaI)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • Acetonitrile (anhydrous)

  • Ethyl acetate, Hexanes (for chromatography)

  • TLC plates (silica gel 60 F₂₅₄)

  • LC-MS system for reaction monitoring

Procedure (to be run in parallel for each analog):

  • Reaction Setup: To three separate oven-dried 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers under a nitrogen atmosphere, add 4-methoxyaniline (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile (20 mL/g of aniline).

  • Reagent Addition:

    • Flask 1 (Chloro): Add 1-(chloromethyl)piperidine hydrochloride (1.2 eq.).

    • Flask 2 (Bromo): Add 1-(bromomethyl)piperidine hydrobromide (1.2 eq.).

    • Flask 3 (Iodo): Add 1-(chloromethyl)piperidine hydrochloride (1.2 eq.) and sodium iodide (1.5 eq.).

  • Reaction Execution:

    • Stir all three mixtures vigorously at 60 °C.

    • Monitor the reactions every 30 minutes. Withdraw a small aliquot, quench with water, extract with ethyl acetate, and spot on a TLC plate. Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize under UV light.

    • Alternatively, analyze the quenched aliquot by LC-MS to quantify the disappearance of starting material and the appearance of the product.

  • Data Analysis: Record the time required for the 4-methoxyaniline spot to be completely consumed in each reaction. This provides a direct, semi-quantitative measure of the relative reactivity of the three electrophiles.

  • Work-up (upon completion):

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Rinse the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel if necessary.

Expected Outcome: The time to completion will follow the order: Iodo < Bromo < Chloro . The iodomethyl reaction (Flask 3) will likely be complete in a fraction of the time required for the chloromethyl reaction (Flask 1), demonstrating the profound impact of the leaving group on reaction kinetics.

Conclusion

The choice between chloro-, bromo-, and iodomethyl piperidine analogs is a strategic decision based on a trade-off between reactivity, stability, and cost. While the iodomethyl derivative offers the highest reactivity, enabling milder reaction conditions, its stability and cost can be prohibitive. The chloromethyl analog is a robust, economical choice for large-scale applications but requires more forcing conditions. The bromomethyl piperidine derivative often represents the optimal balance for many laboratory-scale syntheses. Understanding the fundamental principles of nucleophilic substitution and leaving group ability empowers researchers to make informed decisions, optimizing synthetic routes for efficiency and success.

References

  • Chemistry LibreTexts. (2021). 7.3: Other Factors that Affect SN2 Reactions. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • Organic Chemistry Portal. Finkelstein Reaction. [Link]

  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. [Link]

  • AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. [Link]

  • MDPI. (2019). A Comparative Review on the Catalytic Mechanism of Nonheme Iron Hydroxylases and Halogenases. [Link]

  • PubChem. 4-(Chloromethyl)piperidine. [Link]

  • Organic Syntheses. (2005). Org. Synth. 2005, 81, 121. [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]

  • The Organic Chemistry Tutor. (2023). Leaving Group Stability - SN1 and SN2 Reactions [Video]. YouTube. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). Kinetics of reactions in heterocycles. Part IV. The reaction of chloropurines and their 9-methyl derivatives with sodium ethoxide or piperidine. [Link]

  • Chemguide. (n.d.). What is nucleophilic substitution?. [Link]

  • FST, Jay. (2025). Finkelstein Reaction [Video]. YouTube. [Link]

  • MedSchoolCoach. (2020). SN2 for Nucleophilic Substitution | MCAT Organic Chemistry Prep [Video]. YouTube. [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • Chemistry LibreTexts. (2023). Leaving Groups. [Link]

  • L.S.College, Muzaffarpur. (2020). Finkelstein reaction. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of chemical agents. The lifecycle of a chemical does not e...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of chemical agents. The lifecycle of a chemical does not end when an experiment is complete; its safe and compliant disposal is a critical final step that safeguards both personnel and the environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one, a compound whose structure necessitates a rigorous and informed approach to waste management.

The core principle of this guide is self-validation through chemical logic. By understanding the "why" behind each step—rooted in the compound's inherent chemical properties and associated hazards—we can ensure a disposal process that is not only compliant but also intrinsically safe.

Hazard Assessment: Understanding the "Why"

  • The Halogenated Moiety: The presence of a chlorine atom firmly classifies this compound as a halogenated organic compound .[1] Halogenated organics are of particular concern because their incineration can produce acidic gases (like HCl) and other toxic byproducts if not performed in specialized, high-temperature hazardous waste incinerators equipped with scrubbers.[2] For this reason, they must never be mixed with non-halogenated solvent waste streams.[3]

  • The Chloromethyl Group: This functional group is characteristic of reactive alkylating agents. Compounds like chloromethyl methyl ether are recognized as carcinogenic due to their ability to alkylate biological macromolecules.[4] While the carcinogenic potential of this specific compound is not established, the presence of the chloromethyl group demands handling it with the utmost caution, assuming it to be a potential irritant and sensitizer.

  • The Piperidine Core: Piperidine itself is a cyclic secondary amine that is flammable, toxic, and corrosive, causing severe skin burns and eye damage.[5][6][7] Derivatives often retain some of these hazardous properties.

Based on analogous structures like 1-[3-(chloromethyl)phenyl]ethanone, we can infer the following GHS hazard classifications as a prudent minimum precaution.[8]

Hazard ClassificationDescriptionInferred From
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[8]The compound is a substituted piperidine and contains a reactive halogen.
Skin Corrosion/Irritation Causes skin irritation.[8] May cause severe burns based on piperidine core.[5]The piperidine structure is known to be corrosive.[5][9]
Serious Eye Damage/Irritation Causes serious eye irritation.[8] May cause severe damage.[5]Piperidine derivatives are often severe eye irritants.[5]
Specific Target Organ Toxicity May cause respiratory irritation.[8]Inhalation of vapors or dusts from similar compounds is a known hazard.[10]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of 1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one, from the point of generation to final collection.

DisposalWorkflow start Waste Generated (Pure compound, solutions, or contaminated materials) identify Identify as Hazardous Waste - Contains Piperidine Derivative - Contains Chloromethyl Group start->identify segregate Segregate as HALOGENATED ORGANIC WASTE identify->segregate Is there a halogen (Cl, Br, I, F)? [YES] container Select Appropriate Container - Clearly Labeled 'Halogenated Organic Waste' - Chemically compatible (e.g., HDPE) - Sealable Lid segregate->container transfer Transfer Waste to Container - Use a chemical fume hood - Wear appropriate PPE - Avoid mixing with incompatible wastes (e.g., strong oxidizers, acids) container->transfer storage Store Securely in Satellite Accumulation Area (SAA) - Lid closed at all times - Secondary containment recommended transfer->storage pickup Arrange for Pickup by Institutional EHS storage->pickup

Caption: Disposal decision workflow for 1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one.

Spill and Decontamination Procedures

Accidents happen. A robust disposal plan must include clear, actionable steps for managing spills and decontaminating equipment and surfaces.

Emergency Spill Protocol

Should a spill occur, immediate and systematic action is required to mitigate exposure and environmental contamination.

  • ALERT & EVACUATE: Immediately alert all personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • CONTROL & COMMUNICATE: If safe to do so, restrict access to the spill area. Post warning signs. Inform your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.

  • GEAR UP: Don appropriate Personal Protective Equipment (PPE):

    • Chemical splash goggles and a face shield.

    • Heavy-duty chemical-resistant gloves (e.g., nitrile).

    • A chemically resistant lab coat or apron.

    • Respiratory protection may be necessary for large spills or aerosols.

  • CONTAIN & ABSORB: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[11] Do not use combustible materials like paper towels as the primary absorbent.

  • COLLECT: Carefully sweep or scoop the absorbed material into a designated, properly labeled Halogenated Organic Waste container.[12] Use non-sparking tools if the compound is dissolved in a flammable solvent.[7]

  • DECONTAMINATE: Clean the spill area following the detailed decontamination protocol below.

Standard Decontamination Protocol

This procedure is essential for cleaning glassware, equipment, and surfaces that have been in contact with 1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one.

  • Initial Solvent Rinse (in a fume hood):

    • Rinse the contaminated item (e.g., glassware, stir bar) with a small amount of a suitable organic solvent, such as acetone or ethanol. This rinse is designed to dissolve the residual chemical.

    • Crucially, this solvent rinseate is now considered halogenated hazardous waste. It must be collected in your designated "Halogenated Organic Waste" container.[13]

  • Secondary Wash:

    • After the initial solvent rinse, wash the item thoroughly with soap and warm water.

    • This secondary wash water can typically be disposed of down the drain, as the hazardous material has been removed in the first step. However, always adhere to your local and institutional wastewater regulations.

  • Final Rinse:

    • Rinse the item with deionized water to remove any soap residue.

  • Surface Decontamination:

    • For work surfaces like fume hood benches, first wipe the area with a cloth or paper towel dampened with a suitable solvent (e.g., 70% ethanol).[14]

    • Place the used towel in the solid Halogenated Organic Waste stream.

    • Follow with a second wipe using a cloth dampened with soap and water.

Final Waste Collection and Disposal

All waste streams—the pure compound, solutions, absorbed spill materials, and contaminated disposables (gloves, wipes)—must be collected in a properly sealed and labeled container designated for Halogenated Organic Waste .[15] Do not overfill the container.

Store the sealed container in your lab's designated Satellite Accumulation Area, adhering to all institutional guidelines. Contact your EHS department to arrange for the pickup and final disposal of the hazardous waste. Disposal must be conducted through an approved and licensed waste disposal plant.[5][9]

By adhering to this scientifically grounded and systematic approach, you ensure that the final chapter of your research is written with the same integrity and precision as the first.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23439839, 1-(3-Chloromethyl-phenyl)-ethanone. Retrieved from PubChem. [Link]

  • Berger, S. A., Stefanelli, P. A., & Wuchter, R. B. (1995). U.S. Patent No. 5,414,202. Washington, DC: U.S.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68763564, 1-((S)-3-Chloro-piperidin-1-yl)-ethanone. Retrieved from PubChem. [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from Science Ready. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Delaware. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from OSHA. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from Carl ROTH. [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from Bucknell University. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78311, Ethanone, 1-(3-methyl-1-piperidinyl)-. Retrieved from PubChem. [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Decontamination - Biosafety Manual. Retrieved from Stanford EH&S. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from Cole-Parmer. [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from WSU EHS. [Link]

  • Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine. Retrieved from Chemos. [Link]

  • Organic Syntheses. (n.d.). Preparation of 1-Methoxymethyl-1-phenylethane. Retrieved from Organic Syntheses. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3-pyridinyl)-. In NIST Chemistry WebBook. Retrieved from NIST. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from Cole-Parmer. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14933, 1-(3-Chlorophenyl)ethanone. Retrieved from PubChem. [Link]

  • Atochem North America, Inc. (2004). U.S. Patent Application No. 10/359,088. Washington, DC: U.S.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: (4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride. Retrieved from Kishida Chemical. [Link]

  • PENTA. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from PENTA. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one
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